N,N,2,6-Tetramethylaniline
Description
Historical Context and Early Chemical Investigations
While the parent compound, aniline (B41778), was first isolated in 1826, the study of its sterically hindered derivatives like N,N,2,6-tetramethylaniline came much later as synthetic methods evolved. iucr.org Early synthetic approaches to such compounds generally involve the N-alkylation of an appropriately substituted aniline. For this compound, a logical synthesis involves the methylation of 2,6-dimethylaniline (B139824).
Initial investigations into this compound and related ortho-substituted anilines were driven by curiosity about the interplay between the amino group and the aromatic ring. Spectroscopic studies were among the early methods used to probe how the bulky methyl groups at the ortho positions influence the molecule's conformation and electronic structure. cdnsciencepub.comacs.org These pioneering studies established that the steric hindrance forces the dimethylamino group to twist out of the plane of the benzene (B151609) ring, a structural feature that has profound consequences for the compound's chemical behavior.
Significance of this compound in Fundamental Organic Chemistry
The primary significance of this compound in fundamental organic chemistry lies in its role as a textbook example of steric inhibition of resonance .
In a simple aniline or N,N-dimethylaniline molecule, the lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring. This resonance interaction stabilizes the molecule but reduces the availability of the lone pair for donation to a proton, thereby decreasing the compound's basicity.
However, in this compound, the two methyl groups at the ortho positions (positions 2 and 6) clash sterically with the two methyl groups on the nitrogen atom. doubtnut.com To relieve this strain, the C(aryl)-N bond rotates, forcing the dimethylamino group out of coplanarity with the benzene ring. doubtnut.comchemzipper.com This conformational change disrupts the overlap between the nitrogen's lone-pair orbital and the ring's π-orbitals, effectively inhibiting resonance. chemzipper.com As a result, the nitrogen's lone pair is more localized and thus more available for protonation, making this compound a significantly stronger base than its non-ortho-substituted counterpart, N,N-dimethylaniline. doubtnut.comgovtgirlsekbalpur.com This effect is clearly demonstrated by comparing the pKa values of the conjugate acids of related anilines.
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.6 wikipedia.org |
| N,N-Dimethylaniline | ~5.15 nih.govchemicalbook.comglobustrade.uz |
| This compound | ~6.18 (Predicted) chemicalbook.com |
Overview of Key Academic Research Domains
The unique properties of this compound make it a valuable tool and subject of study in several key research areas.
Model for Spectroscopic Studies: The compound is an ideal substrate for advanced spectroscopic and computational studies aimed at quantifying steric effects. Techniques like 13C-NMR and 15N-NMR spectroscopy have been used to probe the electronic environment of the atoms within the molecule, providing data that correlates with the degree of steric hindrance and the out-of-plane twist of the amino group. mdpi.comresearchgate.netsemanticscholar.org
Ligand Development and Catalysis: Sterically hindered anilines are crucial building blocks for a class of ligands known as N-heterocyclic carbenes (NHCs). wikipedia.org For instance, the related compound 2,4,6-trimethylaniline (B148799) is a precursor to the widely used IMes ligand found in catalysts for olefin metathesis. wikipedia.org Research extends to using derivatives of hindered anilines in the development of new catalysts for reactions like ethylene (B1197577) polymerization and copper-catalyzed C-N coupling reactions. nih.govpublish.csiro.aumanchester.ac.uk
Polymer Chemistry: The reactivity of aniline derivatives is harnessed in polymer science to create materials with novel electronic and physical properties. Studies have investigated the polymerization of substituted anilines, including 2,4,6-trimethylaniline, with reagents like sulfur monochloride to produce poly[N,N-(phenylamino)disulfides]. acs.orgnih.gov These polymers feature a unique backbone of nitrogen and sulfur atoms, and their properties can be tuned by the substituents on the aniline ring. acs.org
Rationale for Comprehensive Study
This compound warrants comprehensive study because it serves as more than just a chemical curiosity. It is a molecular probe that allows researchers to dissect the delicate balance between steric and electronic effects, which is a central theme in organic chemistry. Understanding its behavior provides insight into reaction mechanisms, molecular conformations, and the principles of basicity. Furthermore, its utility as a non-nucleophilic base in synthesis and as a structural motif in the design of advanced catalysts and polymers underscores its practical importance. Continued research into this and related sterically encumbered molecules promises to yield new synthetic tools and functional materials.
Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 769-06-2 | chemicalbook.comnih.gov |
| Molecular Formula | C₁₀H₁₅N | chemicalbook.comnih.gov |
| Molar Mass | 149.23 g/mol | chemicalbook.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N,N,2,6-tetramethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-6-5-7-9(2)10(8)11(3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVRZFQSPISLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061114 | |
| Record name | Benzenamine, N,N,2,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-06-2 | |
| Record name | N,N,2,6-Tetramethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,6-dimethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N,2,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N,2,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,6-tetramethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYL-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9VRY10ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to N,N,2,6-Tetramethylaniline
Alkylation Reactions of Substituted Anilines
A primary route to this compound involves the direct N-alkylation of 2,6-dimethylaniline (B139824). This transformation can be achieved using various methylating agents. Industrially, methanol (B129727) is often employed as a cost-effective alkylating reagent in the presence of a catalyst, such as sulfuric acid, at elevated temperatures and pressures. youtube.comalfa-chemistry.com The reaction proceeds in a stepwise manner, first forming N,2,6-trimethylaniline, which is then further alkylated to the desired tertiary amine. The use of an excess of methanol can drive the reaction to completion, yielding this compound. alfa-chemistry.com
Alternative methylation procedures include the use of trimethyl phosphate (B84403), which has been shown to be effective for the dialkylation of various anilines with high yields and fewer by-products compared to traditional methods using methyl iodide. orgsyn.org The reaction with trimethyl phosphate typically involves heating the aniline (B41778) with the reagent, followed by hydrolysis of the resulting phosphate ester. orgsyn.org
| Starting Material | Reagent | Product | Key Features |
| 2,6-Dimethylaniline | Methanol/Sulfuric Acid | This compound | Industrial method, cost-effective. youtube.comalfa-chemistry.com |
| 2,6-Dimethylaniline | Trimethyl Phosphate | This compound | High yields, fewer by-products. orgsyn.org |
Reductive Amination Strategies
Reductive amination provides a powerful and controlled method for the synthesis of this compound from 2,6-dimethylaniline. The Eschweiler-Clarke reaction is a classic example of this strategy, utilizing formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. wikipedia.orgorganic-chemistry.orgambeed.com This one-pot procedure involves the in situ formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by formic acid to the tertiary amine. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org
Modern variations of reductive amination may employ other reducing agents, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing imines in the presence of other functional groups. masterorganicchemistry.comsynplechem.com These methods offer milder reaction conditions compared to the classical Eschweiler-Clarke protocol.
| Starting Material | Reagents | Product | Reaction Name/Type |
| 2,6-Dimethylaniline | Formaldehyde, Formic Acid | This compound | Eschweiler-Clarke Reaction wikipedia.orgorganic-chemistry.orgambeed.com |
| 2,6-Dimethylaniline | Formaldehyde, NaBH3CN | This compound | Reductive Amination masterorganicchemistry.comsynplechem.com |
Synthesis of this compound Derivatives
The this compound scaffold can be further functionalized to generate a diverse range of derivatives with tailored properties. Key transformations include halogenation of the aromatic ring, further N-alkylation, and modification of the ring's methyl groups.
Halogenation Reactions (e.g., Bromination at the 4-position)
The electron-rich nature of the this compound ring facilitates electrophilic aromatic substitution reactions, such as halogenation. Due to the directing effect of the powerful N,N-dimethylamino group, halogenation typically occurs at the para-position (4-position) of the ring.
The synthesis of 4-bromo-N,N,2,6-tetramethylaniline can be achieved through the direct bromination of this compound. ontosight.ai Alternatively, it can be synthesized by the bromination of 2,6-dimethylaniline at the 4-position to yield 4-bromo-2,6-dimethylaniline, followed by N-methylation. ontosight.aisigmaaldrich.com Reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) can be employed for the bromination step. prepchem.com The use of milder brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has also been reported for the para-bromination of aromatic amines. orgsyn.org
| Starting Material | Reagent | Product |
| This compound | Bromine/Acetic Acid | 4-Bromo-N,N,2,6-tetramethylaniline |
| 2,6-Dimethylaniline | Brominating Agent | 4-Bromo-2,6-dimethylaniline |
| 4-Bromo-2,6-dimethylaniline | Methylating Agent | 4-Bromo-N,N,2,6-tetramethylaniline |
N-Alkylation and N-Functionalization
While the Eschweiler-Clarke reaction typically avoids over-alkylation, further N-alkylation of this compound can be achieved under specific conditions to form quaternary ammonium salts. However, due to the steric hindrance around the nitrogen atom, these reactions can be challenging.
More commonly, the nitrogen atom can be involved in other functionalization reactions. For instance, N-substituted anilines, including derivatives of this compound, can be utilized in the preparation of more complex molecules. nih.gov
Modification of Ring Methyl Groups
The functionalization of the methyl groups on the aromatic ring of this compound represents a more advanced synthetic challenge. Direct C(sp³)–H functionalization of aryl methyl groups is an active area of research in organic chemistry. nih.govacs.orgresearchgate.netrsc.org While specific examples for this compound are not extensively documented in the provided context, general methodologies involving transition-metal catalysis or radical-mediated processes could potentially be applied. nih.govresearchgate.netrsc.org These methods could allow for the introduction of various functional groups onto the methyl substituents, leading to a wider array of derivatives.
Catalytic Approaches in this compound Synthesis
Palladium-Catalyzed Methods
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. nih.gov These methods have been adapted for the synthesis of sterically hindered anilines like this compound. The success of these reactions often hinges on the choice of ligand, base, and reaction conditions to accommodate the sterically demanding substrates. rsc.orgnsf.gov
Research has demonstrated that the use of specific palladium precatalysts and ligands is crucial for the efficient synthesis of this compound. For instance, Pd-PEPPSI type precatalysts have been shown to be effective in the Buchwald-Hartwig amination of sterically hindered substrates. nsf.gov In one study, the coupling of 2,6-dimethylaniline with an aryl halide was achieved in quantitative yield using a Pd-PEPPSI-IPr catalyst with potassium carbonate as the base in 1,2-dimethoxyethane (B42094) (DME) at 110 °C. nsf.gov
The choice of ligand is critical to promote the reductive elimination step, which can be challenging for sterically congested molecules. Ligands with significant steric bulk and strong electron-donating properties are often required. acs.org For example, the use of the bulky and electron-rich phosphine (B1218219) ligand RuPhos has enabled the coupling of N-methyl-2,4,6-trimethylaniline with 2-chlorotoluene (B165313) at a relatively low catalyst loading, highlighting the importance of ligand design in overcoming steric hindrance. nih.gov
However, extreme steric hindrance can sometimes lead to reaction failure. In one instance, the Buchwald-Hartwig amination of halotryptophans with 2,6-dimethylaniline did not proceed, resulting in the recovery of starting materials, which underscores the challenges associated with these couplings. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Analogues
| Aryl Halide/Electrophile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenyl benzoate | 2,6-Dimethylaniline | Pd-PEPPSI-IPr (3 mol%) | K₂CO₃ | DME | 110 | >95 |
| 2-Chlorotoluene | N-Methyl-2,4,6-trimethylaniline | Pd/RuPhos (0.5 mol%) | NaOt-Bu | THF | RT | 96 |
| 4-Bromoanisole | Aniline | Pd₂(dba)₃/DTBNpP (1:1) | NaOt-Bu | Toluene | RT | ~95 |
| Aryl Chloride | N-Methylaniline | [Pd(η³-allyl)Cl]₂/Ligand | NaOt-Bu | Toluene | 100 | >95 |
Data compiled from multiple sources for illustrative purposes. nsf.govacs.orgnih.gov
Organocopper Catalysis in N-Alkylation
Organocopper catalysis provides an alternative to palladium-based methods for N-alkylation and N-arylation, often referred to as the Ullmann condensation or Goldberg reaction. wikipedia.org These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling of an amine with an aryl halide. While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. wikipedia.orgmdpi.com
The mechanism of copper-catalyzed C-N bond formation can involve the in situ generation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide generally follows the trend of I > Br > Cl. mdpi.com The presence of ligands, such as diamines or β-diketones, can significantly accelerate the reaction and improve yields. researchgate.net
For the synthesis of sterically hindered amines, the choice of ligand and reaction conditions is critical. While specific examples detailing the synthesis of this compound using modern organocopper catalysis are less prevalent in the provided literature, the general principles of the Ullmann condensation are applicable. The reaction of 2,6-dimethylaniline with a methylating agent in the presence of a suitable copper catalyst system would be the logical approach. The challenges associated with the steric hindrance of 2,6-dimethylaniline would necessitate careful optimization of the catalyst, ligand, base, and solvent.
Historically, Ullmann reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of soluble copper catalysts supported by ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine has enabled these reactions to proceed under much milder conditions. researchgate.netorganic-chemistry.org For instance, copper-catalyzed N-arylation reactions have been successfully carried out at temperatures as low as 50-60 °C in solvents like acetonitrile. mdpi.com
Table 2: General Conditions for Ullmann-Type C-N Coupling Reactions
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) |
| Aryl Iodide | Phenol | Cu-NPs | Cs₂CO₃ | DMF | 120 |
| Aryl Bromide | Phenol | CuO-NPs | KOH/Cs₂CO₃ | DMSO | ~100 |
| Aryl Halide | Aniline | CuI/Phenanthroline | K₂CO₃ | NMP | High |
| Aryl Iodide | Diethyl Malonate | Cu(I)/2-hydroxybiphenyl | Base | Toluene | Reflux |
This table represents general conditions for Ullmann-type reactions and not the specific synthesis of this compound. Data compiled from multiple sources. wikipedia.orgmdpi.comthieme-connect.de
The application of photoredox catalysis in conjunction with copper catalysis has also emerged as a powerful method for C-N cross-coupling, potentially offering a pathway for the alkylation of challenging substrates. researchgate.net
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. Different types of NMR experiments, such as ¹H NMR, ¹³C NMR, and ¹⁵N NMR, offer unique perspectives on the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms present in a molecule and their immediate chemical environment. In N,N,2,6-Tetramethylaniline, the protons on the aromatic ring and the methyl groups give rise to distinct signals in the ¹H NMR spectrum.
The chemical shifts of protons are influenced by the electron density around them. Generally, protons attached to sp³-hybridized carbons appear at higher fields (lower ppm values), while those on sp²-hybridized carbons, such as aromatic protons, are found at lower fields. libretexts.org The presence of electronegative atoms like nitrogen can deshield nearby protons, causing their signals to shift further downfield. libretexts.org
For instance, in a related compound, N,N,3,5-tetramethylaniline, the aromatic protons appear at chemical shifts of approximately 6.38 ppm and 6.37 ppm, while the N-methyl protons are observed at 2.88 ppm and the ring methyl protons at 2.27 ppm when measured in CDCl₃. chemicalbook.com In 2,4,6-trimethylaniline (B148799), the aromatic protons resonate at 6.75 ppm, and the methyl protons at 2.19 ppm and 2.13 ppm. chemicalbook.com These values provide a reference for understanding the expected chemical shifts in this compound.
Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound | Aromatic Protons (ppm) | N-Methyl Protons (ppm) | Ring Methyl Protons (ppm) | Solvent |
|---|---|---|---|---|
| N,N,3,5-Tetramethylaniline | 6.37-6.38 | 2.88 | 2.27 | CDCl₃ |
| 2,4,6-Trimethylaniline | 6.75 | - | 2.13, 2.19 | CDCl₃ |
| N,N,4-trimethylaniline | 6.70, 7.06 | 2.90 | 2.26 | CDCl₃ |
Carbon-13 (¹³C) NMR spectroscopy is a technique used to determine the types of carbon atoms in a molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically up to 200 ppm, which often allows for the resolution of individual carbon signals. libretexts.orglibretexts.org
The chemical shifts of carbon atoms are significantly affected by their electronic environment. libretexts.org Electronegative atoms cause a downfield shift (to higher ppm values) for nearby carbons, an influence that decreases with distance. libretexts.orgorganicchemistrydata.org The hybridization of the carbon atom also plays a crucial role; sp²-hybridized carbons, like those in aromatic rings and carbonyl groups, resonate at lower fields compared to sp³-hybridized carbons. libretexts.orglibretexts.org
In this compound, the presence of two ortho-methyl groups forces the N,N-dimethylamino group to twist out of the plane of the benzene (B151609) ring. mdpi.com This steric inhibition of resonance reduces the electron-donating ability of the amino group. mdpi.comresearchgate.net As a result, the amino group in this compound is considered a very weak electron-donor. mdpi.comresearchgate.netresearchgate.net This is reflected in the ¹³C NMR chemical shift of the para-carbon (C-4), which is observed at 124.72 ppm. mdpi.com
For comparison, the C-4 chemical shift in unsubstituted benzene is 128.5 ppm. mdpi.com The upfield shift in this compound, despite the weak electron-donating character, highlights the complex interplay of electronic and steric effects. In contrast, in N,N-dimethylaniline, where the dimethylamino group is more coplanar with the ring, the C-4 chemical shift is further upfield, indicating stronger electron donation.
Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound and Related Anilines
| Carbon | This compound mdpi.com | N,N-dimethyl-2,6-di-i-propylaniline mdpi.com | Benzoquinuclidine mdpi.com | N,N,4-trimethylaniline rsc.org | N,N,3-trimethylaniline rsc.org |
|---|---|---|---|---|---|
| C-1 | 150.93 | 148.68 | 150.22 | 148.74 | 150.66 |
| C-2 | 134.69 | 142.10 | 128.26 | 129.61 | 138.71 |
| C-3 | 128.16 | 121.23 | 114.71 | 113.33 | 128.91 |
| C-4 | 124.72 | 124.89 | 120.73 | 126.32 | 117.72 |
| C-5 | 128.16 | 121.23 | 114.71 | 113.33 | 109.97 |
| C-6 | 134.69 | 142.10 | 128.26 | 129.61 | - |
| N(CH₃)₂ | 44.57 | 44.57 | - | 41.18 | 40.73 |
| ortho-CH₃ | 19.34 | - | - | - | - |
| para-CH₃ | - | - | - | 20.28 | - |
| meta-CH₃ | - | - | - | - | 21.87 |
| i-Pr CH | - | 29.56 | - | - | - |
| i-Pr CH₃ | - | 24.38 | - | - | - |
| Benzo C | - | - | 28.16, 25.79, 22.84 | - | - |
In methylated anilines, the T₁ values for the N-methyl carbons can provide insights into the rotational freedom of the N-methyl groups. uchile.cl For N,N-dimethylanilines without ortho substituents, the N-methyl carbons exhibit chemical shifts in the range of 40.7-41.2 ppm and experience relatively free rotation. uchile.cl However, in compounds like 2,N,N-trimethylaniline and this compound, the N-methyl carbons show smaller T₁ values, indicating considerable hindrance to rotation due to their proximity to the ortho substituents. uchile.cl This restricted rotation is a direct consequence of the steric crowding in these molecules.
The T₁ values for the ortho-methyl carbons are also affected by the substitution pattern. For instance, in 2,N,N-trimethylaniline, the ortho-methyl carbon has a lower T₁ value compared to a compound without the N-methyl groups, suggesting that the ortho-methylamino group hinders the rotation of the ortho-methyl group. uchile.cl
Table 3: ¹³C Spin-Lattice Relaxation Times (T₁, s) for Protonated Carbons of Methylanilines in CDCl₃ at 50 MHz
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | N-Me | 2-Me | 3-Me | 4-Me |
|---|---|---|---|---|---|---|---|---|---|
| 4,N-dimethylaniline | 10.1 | 10.3 | - | 10.3 | 10.1 | 4.8 | - | - | 3.4 |
| 3,N-dimethylaniline | 10.1 | - | 9.8 | 10.1 | 9.7 | 4.8 | - | 3.2 | - |
| 2,N-dimethylaniline | - | 9.8 | 9.7 | 9.7 | 9.9 | 4.8 | 3.2 | - | - |
| 3,4,N-trimethylaniline | 9.8 | - | - | 9.8 | 9.5 | 4.7 | - | 3.2 | 3.3 |
| 2,4,N-trimethylaniline | - | 9.4 | - | 9.5 | 9.5 | 4.8 | 3.2 | - | 3.3 |
| 4,N,N-trimethylaniline | 7.9 | 8.0 | - | 8.0 | 7.9 | 2.5 | - | - | 2.2 |
| 3,N,N-trimethylaniline | 7.8 | - | 7.8 | 7.8 | 7.6 | 2.6 | - | 2.1 | - |
| 2,N,N-trimethylaniline | - | 7.7 | 7.6 | 7.6 | 7.6 | 2.2 | 2.1 | - | - |
| 3,4,N,N-tetramethylaniline | 7.6 | - | - | 7.6 | 7.4 | 2.5 | - | 2.1 | 2.1 |
| 2,4,N,N-tetramethylaniline | - | 7.4 | - | 7.4 | 7.4 | 2.3 | 2.1 | - | 2.1 |
Data adapted from reference uchile.cl.
Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying the electronic structure of nitrogen-containing compounds. researchgate.net The chemical shift of the nitrogen atom is sensitive to factors such as hybridization, lone pair orientation, and intermolecular interactions. mdpi.com
In solid-state NMR, the chemical shift is a tensor quantity with three principal components: δ₁₁, δ₂₂, and δ₃₃. mdpi.com The isotropic chemical shift (δiso), which is observed in solution NMR, is the average of these three components. mdpi.com The anisotropy of the chemical shift tensor provides detailed information about the local electronic environment of the nucleus. mdpi.com
¹⁵N NMR Spectroscopic Analysis
Correlation with Electronic and Steric Properties
The electronic and steric characteristics of this compound are intricately linked and can be effectively probed using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two methyl groups on the nitrogen atom and two methyl groups at the ortho positions of the benzene ring creates significant steric hindrance. This steric crowding forces the dimethylamino group to twist out of the plane of the aromatic ring, leading to a phenomenon known as steric inhibition of resonance. mdpi.com
This twisting reduces the overlap between the nitrogen lone pair orbital and the π-system of the benzene ring. Consequently, the electron-donating ability of the amino group in this compound is significantly diminished compared to less sterically hindered anilines. mdpi.comresearchgate.net This effect is evident in the ¹³C-NMR spectrum, where the chemical shift of the para-carbon (C-4) is a sensitive indicator of the electronic properties of the amino substituent. For this compound, the δ(¹³C-4) value is 124.72 ppm, which, when compared to unsubstituted benzene (128.5 ppm), indicates a much weaker electron-donating effect than would be expected without steric hindrance. mdpi.com
Studies have shown that ortho-substitution generally decreases the electron-donor properties of the amino group in anilines. mdpi.comresearchgate.net In the case of this compound, the steric interactions are particularly strong, leading to a very weak electron-donor character. mdpi.comresearchgate.net Quantum-chemical calculations support these findings, indicating that ortho-methylation in N,N-dimethylanilines leads to an increase in electron density around the nitrogen atom and a change in its hybridization from nearly sp² to almost sp³. uchile.cl This change in hybridization is consistent with the observed increase in the basicity of such compounds. uchile.cl
Table 1: ¹³C-NMR Chemical Shifts (δ) for Selected Carbons in this compound and Related Compounds
| Compound | C-4 (ppm) | N-CH₃ (ppm) |
| This compound | 124.72 mdpi.com | 40.7-41.2 uchile.cl |
| Benzene | 128.5 mdpi.com | - |
| N,N-Dimethylaniline | 116.38 researchgate.net | 40.7-41.2 uchile.cl |
This table presents selected ¹³C-NMR chemical shift data to illustrate the electronic effects discussed.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, this compound exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 149, which corresponds to its molecular weight. nih.gov
The fragmentation pattern is characteristic of the molecule's structure. Prominent fragment ions are observed at m/z 148, 134, and 119. nih.govhnxb.org.cn The ion at m/z 148 likely results from the loss of a hydrogen atom. The peak at m/z 134 is typically formed by the loss of a methyl group (CH₃). Another significant fragmentation pathway for methyl-substituted anilines is the neutral loss of ammonia (B1221849) (NH₃), which for this compound would lead to the fragment ion [C₉H₁₁]⁺ at m/z 119. hnxb.org.cn
Table 2: Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment |
| 149 | [M]⁺ |
| 148 | [M-H]⁺ |
| 134 | [M-CH₃]⁺ |
| 119 | [M-NH₃]⁺ |
This table summarizes the main fragment ions observed in the mass spectrum of this compound.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers detailed insights into the molecular vibrations and functional groups present in this compound.
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups and the aromatic ring. While a detailed spectrum is not provided in the search results, general characteristics of similar compounds, like plasma-polymerized N,N,3,5-tetramethylaniline, show that the aromatic ring structure is retained during polymerization, which is a testament to its stability. researchgate.net For this compound, one would expect to observe C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the aromatic ring, and C-N stretching vibrations.
Raman spectroscopy provides complementary information to FT-IR. Studies on similar molecules like 4,N,N-trimethylaniline (TMA) show that Raman spectroscopy can be used to follow electrochemically induced changes. acs.orgresearchgate.net For this compound, the Raman spectrum would be characterized by bands corresponding to the symmetric and asymmetric stretching and bending modes of the methyl groups, as well as the vibrational modes of the tetrasubstituted benzene ring. While specific Raman data for this compound is available, a detailed analysis of the vibrational modes has been performed on the closely related 4,N,N-trimethylaniline. scielo.br
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
While the crystal structure of neutral this compound is not detailed in the provided search results, the crystal structures of its salts, such as N,N,2,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), have been determined. iucr.orgresearchgate.netnih.govresearchgate.net These studies reveal important details about the geometry and intermolecular interactions of the N,N,2,6-tetramethylanilinium cation.
In the crystal structure of N,N,2,6-tetramethylanilinium trifluoromethanesulfonate, the cation consists of the N,N,2,6-tetramethylanilinium ion and the trifluoromethanesulfonate anion. iucr.orgresearchgate.net A key feature is the strong N-H···O hydrogen bond between the ammonium (B1175870) hydrogen atoms and the oxygen atoms of the trifluoromethanesulfonate anions, which generates a one-dimensional chain. iucr.orgnih.gov
The [C₁₀H₁₄N]⁺ cations form dimers where the benzene rings engage in a π-π interaction with a parallel-displaced geometry. iucr.org The distance between the centroids of the interacting benzene rings is 3.9129(8) Å, with an interplanar spacing of 3.5156(5) Å and a ring slippage of 1.718 Å. iucr.org The organic functional groups attached to the nitrogen atom are nearly orthogonal to the plane of the 2,4,6-trimethylphenyl group. iucr.org This orthogonality is a direct consequence of the steric hindrance imposed by the ortho-methyl groups, which forces the N-methyl groups out of the plane of the aromatic ring.
Table 3: Selected Crystallographic Data for N,N,2,6-Tetramethylanilinium Trifluoromethanesulfonate
| Parameter | Value |
| Formula | [C₁₀H₁₄N]⁺[CF₃SO₃]⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3569 (3) |
| b (Å) | 18.5910 (7) |
| c (Å) | 9.3802 (4) |
| β (°) | 107.135 (2) |
| V (ų) | 1392.19 (9) |
| Z | 4 |
This table summarizes key crystallographic parameters for a salt of this compound. Data from a representative study.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The solid-state structure of this compound, particularly in its protonated form as a salt, reveals a network of non-covalent interactions that dictate its crystal packing. Analysis through single-crystal X-ray diffraction has provided detailed insights into the geometry and nature of these intermolecular forces, primarily hydrogen bonding and π–π stacking.
Hydrogen Bonding:
In the crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the protonated form of this compound, the dominant intermolecular forces include strong hydrogen bonds. iucr.orgiucr.orgresearchgate.net The ammonium group (N-H) acts as a hydrogen bond donor, interacting with the oxygen atoms of the trifluoromethanesulfonate counter-anions. iucr.orgiucr.orgresearchgate.netresearchgate.net Specifically, both hydrogen atoms of the ammonium group participate in N—H···O hydrogen bonds. iucr.org This bonding pattern creates a one-dimensional chain that extends through the crystal lattice. iucr.orgiucr.orgresearchgate.netresearchgate.net Weaker C—H···O interactions, which are prominent in some related structures, are reportedly almost non-existent in this particular crystal form. iucr.orgiucr.orgresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |
| N1-H1A···O1 | 0.91(2) | 1.96(2) | 2.870(1) | 175(2) | x, -y+3/2, z-1/2 |
| N1-H1B···O2 | 0.91(2) | 2.01(2) | 2.894(1) | 164(2) | x, y, z |
Table 1: Hydrogen Bond Geometry in N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate. Data sourced from Stewart et al. (2024). iucr.org
π–π Stacking:
In addition to hydrogen bonding, π–π stacking interactions play a significant role in the crystal assembly. The organic cations of N,2,4,6-tetramethylanilinium form dimeric pairs where the 2,4,6-trimethylphenyl rings arrange themselves in a parallel-displaced geometry. iucr.orgiucr.orgresearchgate.net This configuration involves an offset of the aromatic rings relative to each other. The cations within these dimers are related by inversion symmetry, which likely serves to minimize Coulombic repulsion between the positively charged ammonium groups. iucr.org The geometric parameters quantifying this interaction have been precisely determined. iucr.orgiucr.orgresearchgate.net
| Parameter | Value (Å) |
| Centroid-Centroid Distance | 3.9129 (8) |
| Interplanar Spacing | 3.5156 (5) |
| Ring Slippage (Offset) | 1.718 |
Table 2: Geometric Parameters of π–π Stacking Interactions between N,2,4,6-Tetramethylanilinium Cations. Data sourced from Stewart et al. (2024). iucr.orgiucr.orgresearchgate.net
These interactions, a combination of directional hydrogen bonds and dispersive π–π stacking, are crucial in understanding the supramolecular chemistry and crystal engineering of this compound derivatives.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For N,N,2,6-Tetramethylaniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to determine its ground-state geometry and vibrational frequencies sphinxsai.com. These calculations can predict key structural parameters, including bond lengths and angles. For instance, DFT studies on related aniline (B41778) derivatives have been used to analyze how substituents alter the geometry of the benzene (B151609) ring and the amino group rasayanjournal.co.inresearchgate.net. In this compound, DFT would be crucial for quantifying the precise twist angle of the dimethylamino group relative to the phenyl ring, a direct consequence of the steric hindrance imposed by the ortho-methyl groups.
Table 1: Representative Theoretical Geometrical Parameters for Aniline Derivatives Calculated by DFT Note: Data for this compound is not explicitly available in the provided sources; this table illustrates typical parameters obtained for similar structures like N,N-Dimethylaniline.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N | ~1.39 - 1.41 Å |
| Bond Length | N-CH₃ | ~1.45 - 1.47 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | C-N-C (methyls) | ~116 - 118° |
| Dihedral Angle | C-C-N-C | Variable (key conformational parameter) |
Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a computationally less expensive alternative to ab initio methods like DFT uni-muenchen.dewikipedia.org. These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules wikipedia.orgnih.gov. AM1 is an improvement over earlier methods like MNDO and provides a better description of hydrogen bonds nih.govmdpi.com. While less accurate than DFT, AM1 can be effectively used for initial geometry optimizations and conformational searches of this compound before applying more rigorous methods mdpi.comuomustansiriyah.edu.iq. These methods calculate heats of formation rather than total energies uni-muenchen.de.
Molecular Modeling and Conformational Analysis
The conformation of this compound is dominated by the significant steric hindrance between the N,N-dimethylamino group and the two ortho-methyl groups allen.inpearson.com. Molecular modeling is used to explore the potential energy surface associated with the rotation around the C(phenyl)-N bond.
Computational analysis reveals that to minimize steric repulsion, the dimethylamino group is forced to rotate out of the plane of the benzene ring chemzipper.comdoubtnut.com. This twisting disrupts the p-π conjugation that is typically observed in less hindered anilines like N,N-Dimethylaniline researchgate.net. Conformational analysis studies can quantify the energy barrier to this rotation and identify the most stable conformation, which involves a significant dihedral angle between the plane of the amino group and the aromatic ring. This structural feature is central to understanding the molecule's unique chemical properties pearson.comdoubtnut.com.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are capable of predicting various spectroscopic parameters with reasonable accuracy. For this compound, these calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei sphinxsai.comrasayanjournal.co.in. The calculated shifts are then compared with experimental data to validate both the computational model and the experimental assignments. For example, the ¹⁵N NMR chemical shift is particularly sensitive to the electronic environment of the nitrogen atom. Experimental data for this compound shows a ¹⁵N chemical shift in cyclohexane (B81311) spectrabase.com. Theoretical predictions would help in interpreting how the steric and electronic effects influence the magnetic shielding of the nitrogen nucleus.
Table 2: Experimental and Theoretical NMR Chemical Shifts Note: This table presents available experimental data and illustrates where theoretical values would be placed for comparison.
| Nucleus | Experimental Chemical Shift (δ in ppm) | Solvent | Theoretical Chemical Shift (δ in ppm) |
| ¹⁵N | Not specified in search results, but available spectrabase.com | Cyclohexane | (Value to be calculated) |
| ¹³C | Not specified in search results | - | (Value to be calculated) |
| ¹H | Not specified in search results | - | (Value to be calculated) |
Elucidation of Electronic and Steric Interactions via Computational Models
A key application of computational modeling for this compound is the detailed analysis of its unique electronic and steric interactions mdpi.com. The two ortho-methyl groups create significant steric strain with the N-methyl groups allen.indoubtnut.com. Computational models can visualize and quantify this "steric inhibition of resonance." chemzipper.comquora.com
Because the dimethylamino group is twisted out of the plane of the aromatic ring, the lone pair of electrons on the nitrogen atom cannot effectively delocalize into the π-system of the ring pearson.comchemzipper.com. This has profound electronic consequences:
Increased Electron Density on Nitrogen: The localization of the lone pair increases the electron density on the nitrogen atom.
Reduced Ring Activation: The deactivating effect of the twisted amino group on the aromatic ring's para position is reduced compared to planar anilines.
These effects explain the significant difference in reactivity and basicity between this compound and its non-ortho-substituted counterpart, N,N-Dimethylaniline allen.inpearson.comdoubtnut.com.
Theoretical Quantification of Basicity and Acidity
Computational models can provide quantitative predictions of basicity and acidity. The basicity of an amine is related to the availability of the nitrogen's lone pair to accept a proton pearson.com. For this compound, its basicity is significantly higher than that of N,N-Dimethylaniline chemzipper.comquora.com. Theoretical calculations can quantify this by computing properties such as:
Proton Affinity (PA): The enthalpy change for the gas-phase reaction of the molecule with a proton.
pKa values: DFT calculations, often combined with a solvation model like the Conductor-like Screening Model (COSMO), can predict pKa values in solution researchgate.net.
Applications in Chemical Synthesis and Materials Science Excluding Clinical/pharmacological
Building Block in Organic Synthesis
N,N,2,6-Tetramethylaniline serves as a valuable building block in organic synthesis due to its distinct steric and electronic characteristics. The methyl groups at the 2 and 6 positions of the benzene (B151609) ring exert significant steric hindrance around the dimethylamino group. This steric crowding forces the nitrogen's lone pair of electrons out of the plane of the benzene ring, preventing it from participating in resonance with the aromatic system. researchgate.netnih.govallen.in This phenomenon, known as steric inhibition of resonance, has a profound effect on the compound's basicity.
Unlike in N,N-dimethylaniline where the nitrogen's lone pair is delocalized into the benzene ring, the lone pair in this compound is localized on the nitrogen atom. researchgate.netallen.in This localization makes the lone pair more available for protonation, rendering this compound a stronger base than N,N-dimethylaniline. nih.govallen.inkoreascience.kr This enhanced, yet sterically hindered, basicity makes it a useful non-nucleophilic base in certain organic reactions. Its structure provides a unique scaffold for the synthesis of more complex molecules where control of steric and electronic parameters is crucial.
Table 1: Comparison of Basicity
| Compound | Structural Feature | Effect on Nitrogen Lone Pair | Basicity |
|---|---|---|---|
| N,N-Dimethylaniline | No ortho-substituents | Delocalized into the benzene ring via resonance. | Weaker Base |
| This compound | Two methyl groups at ortho positions | Localized on the nitrogen atom due to steric inhibition of resonance. | Stronger Base |
Precursor for Dyes and Pigments (e.g., Azo Dyes)
Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a wide array of dyes and pigments, most notably azo dyes. researchgate.netmdpi.com The synthesis of azo dyes typically involves a two-step reaction: the diazotization of an aromatic primary amine to form a diazonium salt, followed by an electrophilic aromatic substitution reaction where the diazonium salt couples with an electron-rich aromatic compound, such as another aniline or a phenol. mdpi.comgoogle.com
While N,N-dimethylaniline is a common coupling component in this reaction, the structure of this compound presents significant challenges for its use in traditional azo dye synthesis. The steric hindrance caused by the methyl groups at the 2 and 6 positions deactivates the para-position of the benzene ring towards the electrophilic attack by the diazonium salt. allen.inkoreascience.kr This "steric inhibition of resonance" prevents the necessary activation of the ring for the coupling reaction to occur efficiently. allen.inkoreascience.kr Consequently, while belonging to a class of compounds widely used for dye synthesis, this compound is generally not a suitable precursor for creating azo dyes through conventional electrophilic substitution pathways.
Role in Polymer Science and Materials
This compound and its derivatives have relevance in the field of polymer science, particularly as precursors to functional additives and as components in catalytic systems.
Antioxidants and stabilizers are crucial additives that protect polymeric materials from degradation caused by heat, oxidation, and UV light, thereby extending their lifespan. A key class of these stabilizers includes sterically hindered phenols and amines. The bulky substituents in these molecules are effective at scavenging free radicals that initiate polymer degradation, while the steric hindrance enhances their stability and longevity within the polymer matrix. mdpi.com
The sterically hindered structure of this compound makes it a suitable precursor for the synthesis of such polymeric antioxidants. Aromatic amines are known to function as antioxidants, and the introduction of bulky groups in the ortho positions to the amine functionality is a common strategy for designing effective stabilizers. The 2,6-dimethyl substitution provides the necessary steric bulk that can contribute to the efficacy of antioxidant molecules derived from it.
N,N-dialkyl aryl amines, such as N,N-dimethylaniline, can be used as components of catalyst systems for the polymerization of certain monomers, for instance, acrylic esters. google.com They can act as promoters or activators in these catalytic processes.
However, research has shown that the specific structure of this compound can negatively impact its effectiveness in this role. In a study on the polymerization of methyl methacrylate (B99206) using a catalyst system containing an N,N-dialkyl aryl amine, it was found that the substitution of methyl groups in the ortho positions of N,N-dimethylaniline significantly reduced the yield of the resulting polymer. google.com This effect is attributed to the steric influence of the ortho-methyl groups, which likely hinders the amine's ability to effectively participate in the catalytic cycle.
Table 2: Effect of Ortho-Methyl Substitution on Polymerization
| Amine Component in Catalyst | Key Structural Feature | Effect on Polymer Yield | Probable Reason |
|---|---|---|---|
| N,N-Dimethylaniline | Unhindered amino group | Higher Yield | Efficient participation in the catalytic process. |
| This compound | Sterically hindered amino group | Significantly Reduced Yield | Steric hindrance impeding catalytic activity. google.com |
Ligand Design and Coordination Chemistry
The application of N-donor compounds as ligands in transition metal complexes is a cornerstone of coordination chemistry and catalysis. mdpi.com The electronic and steric properties of the ligand are critical in determining the geometry, stability, and reactivity of the resulting metal complex.
This compound possesses key features that make it an interesting candidate for ligand design. Due to the steric inhibition of resonance, the lone pair of electrons on the nitrogen atom is highly available for coordination to a metal center, making it a strong electron-donating ligand. allen.inchemzipper.com
Simultaneously, the bulky framework provided by the four methyl groups imposes significant steric constraints. This combination of strong electron donation and steric bulk is highly desirable in the design of ligands for catalysis, as it can be used to create a specific coordination environment around a metal center. This environment can influence the catalytic activity and selectivity of the complex. For example, ligands incorporating N,N-dimethylaniline units have been used to synthesize first-row transition metal-halide complexes. researchgate.net The steric and electronic properties imparted by the aniline moiety influence the coordination geometry and spectroscopic properties of these complexes. researchgate.net The bulky nature of a ligand based on this compound would be expected to enforce specific coordination numbers and geometries, potentially stabilizing reactive species or directing the outcome of a catalytic reaction.
Application of Derived Ligands in Catalysis
The unique structure of this compound, characterized by significant steric hindrance around the nitrogen atom, presents considerable challenges for its use as a precursor in ligand synthesis for catalysis. The two methyl groups on the nitrogen and the two additional methyl groups at the ortho positions of the benzene ring create a sterically crowded environment. This crowding can inhibit the nitrogen's lone pair of electrons from participating in resonance with the aromatic ring, a phenomenon known as steric inhibition of resonance. While this effect increases the basicity of the molecule, it also severely restricts the ability of the nitrogen atom to coordinate with metal centers or to undergo reactions typically used to form common catalytic ligands, such as imines.
A search of scholarly articles and chemical databases did not yield specific examples of ligands derived from this compound being successfully applied in catalysis. Research in catalysis often focuses on related but less sterically hindered aniline derivatives, such as 2,6-dimethylaniline (B139824) or 2,6-diisopropylaniline, which are sufficiently bulky to impart desirable properties to a catalyst (like enhancing stability and influencing selectivity) without completely preventing ligand synthesis or metal coordination.
Specific Catalytic Applications
Detailed investigation into specific catalytic applications for ligands derived from this compound yielded no results in the targeted areas.
There is no available research data demonstrating the use of ligands derived from this compound in the field of olefin polymerization. Catalysts for olefin polymerization, particularly late-transition metal catalysts, frequently employ bulky α-diimine or pyridine-imine ligands. These are typically synthesized via condensation reactions between an aniline derivative and a diketone or keto-aldehyde.
The synthesis of such ligands requires the aniline to have at least one N-H bond to form the imine C=N double bond. As this compound is a tertiary amine (lacking N-H bonds), it cannot undergo this type of condensation reaction. Furthermore, its extreme steric bulk would likely prevent it from being used in alternative ligand structures where it might coordinate directly to a metal center. In contrast, anilines like 2,6-dimethylaniline are widely used because they provide steric bulk while still allowing for the formation of the necessary imine linkage. researchgate.netseahipublications.org
No published studies were found that describe the application of ligands derived from this compound as catalysts for asymmetric Henry reactions. The asymmetric Henry (or nitroaldol) reaction involves the carbon-carbon bond formation between a nitroalkane and a carbonyl compound, typically catalyzed by a chiral metal-ligand complex or an organocatalyst.
The design of catalysts for this reaction relies on the precise spatial arrangement of a chiral ligand around a metal center to control the stereochemical outcome. The significant steric hindrance of this compound would likely make it an unsuitable component for the chiral ligands used in these systems, as it would prevent the necessary substrate-catalyst interactions required for high enantioselectivity.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted anilines, including N,N,2,6-tetramethylaniline, is an area of active research, with a growing emphasis on green and sustainable chemistry. ijtsrd.comresearchgate.netchemistryworld.com Future methodologies are expected to move away from harsh reaction conditions and the use of toxic reagents. Key areas of development include:
Catalytic C-N Bond Formation: Research is ongoing to develop more efficient and environmentally benign catalysts for the formation of carbon-nitrogen bonds. This includes the use of earth-abundant metals and the design of novel ligand systems to facilitate these transformations under milder conditions. acs.org Photocatalysis, using visible light to drive chemical reactions, is also a promising avenue for the synthesis of complex anilines. galchimia.comchemistryworld.com
One-Pot and Multicomponent Reactions: To improve process efficiency and reduce waste, the development of one-pot and multicomponent reactions for the synthesis of sterically hindered anilines is a key focus. beilstein-journals.org These approaches combine multiple reaction steps into a single operation, minimizing the need for purification of intermediates.
Bio-inspired and Enzymatic Synthesis: The use of enzymes and bio-inspired catalysts for the synthesis of aniline (B41778) derivatives is an emerging area. These methods offer the potential for high selectivity and operation under environmentally friendly conditions.
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Catalysis | Use of earth-abundant metals, biodegradable ligands, and milder reaction conditions. | Reduced environmental impact, lower cost, and improved safety. |
| Photocatalysis | Utilization of visible light as an energy source to drive reactions. | Energy efficiency, high selectivity, and the ability to perform reactions at ambient temperature. galchimia.comchemistryworld.com |
| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, improved reaction control, and ease of scalability. |
Exploration of this compound in New Catalytic Cycles
The steric hindrance provided by the two ortho-methyl groups in this compound makes it an intriguing candidate for applications in catalysis, both as a ligand and as a catalyst itself. mdpi.comnih.gov The bulky nature of the molecule can influence the selectivity and reactivity of catalytic systems.
Future research in this area will likely focus on:
Ligand Design for Transition Metal Catalysis: this compound and its derivatives can be used as ligands in transition metal catalysis. The steric bulk can be tuned to control the coordination environment around the metal center, potentially leading to novel reactivity and selectivity in processes such as cross-coupling reactions.
Frustrated Lewis Pairs (FLPs): The sterically hindered nature of this compound makes it a suitable component for the formation of Frustrated Lewis Pairs. FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, leading to unique reactivity, including the activation of small molecules.
Organocatalysis: As a non-nucleophilic base, this compound can be employed in organocatalytic transformations where the suppression of side reactions is crucial. mdpi.com
| Catalytic Application | Role of this compound | Potential Advantages |
| Transition Metal Catalysis | Sterically demanding ligand. | Enhanced selectivity, stabilization of reactive intermediates, and access to novel reaction pathways. |
| Frustrated Lewis Pairs | Bulky Lewis base component. | Activation of small molecules like H₂, CO₂, and olefins for subsequent transformations. |
| Organocatalysis | Non-nucleophilic base. | High selectivity and avoidance of unwanted side reactions. mdpi.com |
Advanced Spectroscopic Techniques for Dynamic Structure-Reactivity Correlations
A deeper understanding of the relationship between the dynamic structure of this compound and its reactivity is crucial for its rational application. Advanced spectroscopic techniques are powerful tools for probing these correlations in real-time.
Future research will likely involve:
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved infrared spectroscopy can be used to monitor the formation and decay of reactive intermediates in reactions involving this compound, providing valuable mechanistic insights.
In-situ Reaction Monitoring: The use of in-situ spectroscopic methods, such as NMR and Raman spectroscopy, allows for the continuous monitoring of reaction progress and the identification of key intermediates and products under actual reaction conditions.
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize transient species in catalytic cycles involving this compound.
Computational Design and Prediction of this compound Derived Materials
Computational chemistry and materials science offer powerful tools for the rational design and prediction of the properties of new materials derived from this compound. Density Functional Theory (DFT) and other computational methods can be used to model the electronic and structural properties of these materials before their synthesis. researchgate.net
Key areas of future research include:
Design of Organic Electronic Materials: The electronic properties of this compound derivatives can be computationally screened for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Prediction of Catalytic Activity: Computational models can be used to predict the catalytic activity of this compound-based ligands and catalysts, guiding the design of more efficient catalytic systems.
Modeling of Spectroscopic Properties: Computational methods can be used to simulate and interpret the spectroscopic data of this compound and its derivatives, aiding in the analysis of experimental results.
Investigation of Excited-State Properties and Photoinduced Processes (e.g., Twisted Intramolecular Charge Transfer (TICT) states)
The photophysical properties of this compound are of significant interest, particularly in the context of photoinduced processes and the formation of Twisted Intramolecular Charge Transfer (TICT) states. nih.govnih.govmdpi.comrsc.org The steric hindrance between the dimethylamino group and the ortho-methyl groups can significantly influence the excited-state dynamics.
Future research will likely focus on:
Characterization of TICT States: Advanced spectroscopic and computational methods will be employed to characterize the formation and properties of TICT states in this compound and its derivatives. nih.govmdpi.comrsc.org This includes studying the influence of solvent polarity and viscosity on the emission properties.
Development of Fluorescent Probes: The sensitivity of the TICT state to the local environment makes this compound derivatives promising candidates for the development of fluorescent probes for sensing applications.
Applications in Photoredox Catalysis: The excited-state properties of this compound could be harnessed in photoredox catalysis, where the molecule could act as a photosensitizer or a photocatalyst. acs.orgnih.gov
| Research Area | Focus | Potential Applications |
| TICT State Dynamics | Understanding the formation, stability, and decay pathways of the TICT state. | Design of novel fluorescent materials and sensors. |
| Solvatochromism | Investigating the influence of the solvent environment on the photophysical properties. | Development of probes for solvent polarity and viscosity. |
| Photoinduced Electron Transfer | Exploring the potential for electron transfer from the excited state. | Applications in photoredox catalysis and solar energy conversion. rsc.org |
Q & A
Q. What are the recommended synthetic routes for N,N,2,6-Tetramethylaniline, and how are yields optimized?
this compound is typically synthesized via nitration or alkylation of pre-functionalized aniline derivatives. For example, nitration of 3,5,N,N’-tetramethylaniline in concentrated sulfuric acid with NaNO₂ at 0°C yields nitro-substituted derivatives, followed by neutralization and crystallization . Optimization involves controlling reaction temperature, stoichiometry, and purification via sublimation or HPLC to achieve >95% purity .
Q. How is this compound characterized structurally and spectroscopically?
Key characterization methods include:
- 1H NMR : Peaks at δ 7.24–7.22 (m, 2H), 7.19–7.17 (m, 1H), 3.07 (s, 6H, N-CH₃), and 2.55 (s, 6H, Ar-CH₃) .
- 13C NMR : Signals at δ 149.8 (C-N), 137.2–124.9 (aromatic carbons), 42.6 (N-CH₃), and 19.3 (Ar-CH₃) .
- Gas chromatography (GC) and HPLC are used for purity validation, with retention times calibrated against standards .
Q. What purification techniques are effective for isolating this compound?
High-performance liquid chromatography (HPLC) with non-polar stationary phases (e.g., C18 columns) is preferred for isolating the compound from complex reaction mixtures, achieving >98% purity . Sublimation under reduced pressure is also effective for thermally stable batches .
Advanced Research Questions
Q. How do steric effects in this compound influence its basicity and reactivity?
The ortho-methyl groups sterically inhibit resonance between the aromatic ring and the amine lone pair, reducing electron delocalization. This increases basicity (pKₐ ~5.2) compared to less hindered analogs like N,N-dimethylaniline (pKₐ ~4.6). The steric bulk also limits accessibility in electrophilic substitution reactions, favoring para-substitution in catalytic systems .
Q. What role does this compound play in B(C₆F₅)₃-catalyzed C−H alkylation reactions?
In B(C₆F₅)₃-catalyzed systems, the compound acts as a directing group for regioselective C−H activation. Its electron-rich aryl ring and steric profile enable efficient alkylation with silicon enolates, yielding products like 3f (78% yield) without external oxidants. The ortho-methyl groups prevent undesired Mannich-type byproducts .
Q. How does this compound enhance catalytic efficiency in frustrated Lewis pair (FLP) systems?
The compound’s steric hindrance stabilizes FLP intermediates by preventing quaternization of the nitrogen lone pair. This facilitates CO₂ reduction or allylation reactions, as demonstrated in dehydrative allylation of electron-rich arenes, achieving 60% yield in optimized conditions .
Q. What challenges arise in achieving regioselectivity with this compound in cross-coupling reactions?
Steric hindrance from the ortho-methyl groups can suppress meta/para selectivity in Pd-catalyzed couplings. Computational modeling (DFT) and adjusting catalyst ligands (e.g., bulky phosphines) are required to direct reactivity toward desired positions .
Q. How does the electronic structure of this compound affect its interaction with biological targets?
Preliminary studies suggest its fluorinated analogs (e.g., 2,6-difluoro derivatives) exhibit enhanced binding to enzymes like cytochrome P450 due to electronegative fluorine atoms. However, the methylated parent compound shows weaker interactions, requiring structural modifications for pharmacological relevance .
Methodological Notes
- Contradictions : and highlight competing steric and electronic effects; researchers must balance these via computational modeling (e.g., DFT) or kinetic studies.
- Data Gaps : Interaction profiles with transition-metal catalysts and biological targets remain understudied, necessitating further NMR titration or X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
